molecular formula C11H9ClF3NO B3040543 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 215519-29-2

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3040543
CAS No.: 215519-29-2
M. Wt: 263.64 g/mol
InChI Key: LFRJAHSTRGCYEF-SNAWJCMRSA-N
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Description

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one is a fluorinated enaminone derivative characterized by a trifluoromethyl group at the C1 position, an α,β-unsaturated ketone backbone, and a 3-chlorobenzyl-substituted amino group at the C4 position.

Applications of this compound are inferred from structural analogs: fluorinated enaminones are pivotal intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to their reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

IUPAC Name

(E)-4-[(3-chlorophenyl)methylamino]-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-3-1-2-8(6-9)7-16-5-4-10(17)11(13,14)15/h1-6,16H,7H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRJAHSTRGCYEF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 3-chlorobenzylamine with 1,1,1-trifluorobut-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one and related compounds:

Compound Substituent at C4 Amino Group Molecular Weight (g/mol) Key Properties Applications
This compound 3-Chlorobenzyl ~263.5 (calculated) High lipophilicity (Cl, aromatic ring); moderate electrophilicity at β-carbon Potential intermediate for bioactive molecules (e.g., kinase inhibitors)
(E)-4-(4-(tert-butyl)phenyl)-1,1,1-trifluorobut-3-en-2-one 4-(tert-butyl)phenyl 284.3 Enhanced steric bulk (tert-butyl); reduced solubility in polar solvents Photocatalytic nitration/perfluoroacylation reactions
4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one 2,4-difluoroanilino 251.15 Electron-deficient aniline (F substituents); increased reactivity in SNAr Lab-scale fluorination studies
ATFBO derivatives (e.g., dialkyl amino variants) Dialkyl (e.g., methyl, ethyl) 195–220 Lower steric hindrance; higher solubility in organic solvents Downstream synthesis of pyrazoles, pyridones

Key Insights:

Electronic Effects: The 3-chlorobenzyl group introduces moderate electron-withdrawing effects compared to the strongly electron-deficient 2,4-difluoroanilino group in . This difference influences reactivity in electrophilic aromatic substitution or nucleophilic additions.

Steric Influence : The tert-butyl group in creates steric hindrance, reducing accessibility to the β-carbon for reactions like Michael additions. In contrast, the 3-chlorobenzyl group balances steric bulk and aromatic π-stacking capabilities.

Solubility: ATFBO derivatives with dialkyl amino groups (e.g., methyl, ethyl) exhibit higher solubility in non-polar solvents compared to aryl-substituted analogs .

Biological Activity

The compound 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one is a fluorinated derivative of an amino ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3NC_9H_8ClF_3N. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological properties, often enhancing lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluorinated compounds have shown effectiveness against various bacterial strains. A study demonstrated that fluorinated ketones can disrupt bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4-Amino-1,1,1-trifluoro-3-buten-2-oneE. coli, S. aureus15 µg/mL
4-Chlorobenzyl derivativeP. aeruginosa10 µg/mL

Anticancer Activity

The anticancer potential of fluorinated compounds is well-documented. A related compound was tested for cytotoxicity against various cancer cell lines, showing promising results with IC50 values in the micromolar range. Specifically, derivatives were found to inhibit the growth of colon and breast cancer cells effectively .

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the effects of a structurally similar compound on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation significantly:

  • MCF-7 Cells: IC50 = 6.2 µM
  • HCT-116 Cells: IC50 = 12.5 µM

The proposed mechanism for the biological activity of this compound involves interference with cellular signaling pathways and induction of oxidative stress in target cells. The trifluoromethyl group may enhance the electrophilicity of the compound, allowing it to interact with nucleophilic sites in proteins and nucleic acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one
Reactant of Route 2
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4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one

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